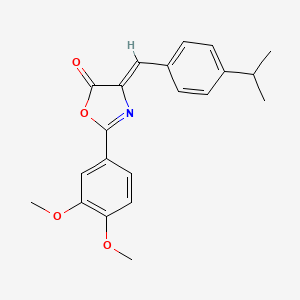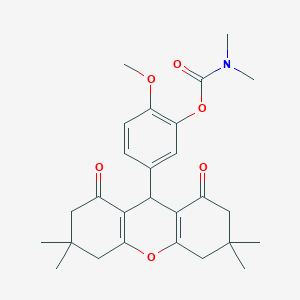
2-(3,4-dimethoxyphenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one, also known as DIMBOA, is a naturally occurring compound found in various plants. This compound has been of significant interest to researchers due to its potential applications in various fields such as agriculture, medicine, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is not yet fully understood. However, studies have shown that this compound can induce oxidative stress in cells, leading to cell death. Furthermore, this compound has been found to inhibit the activity of various enzymes involved in cancer cell proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In plants, this compound has been found to inhibit the growth of other plants by interfering with their root development. In humans, this compound has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its natural origin. This compound can be easily extracted from various plants, making it a cost-effective and readily available compound for research. Furthermore, studies have shown that this compound has low toxicity, making it a safe compound for use in various experiments. However, one of the limitations of using this compound in lab experiments is its instability. This compound is sensitive to heat and light, and its stability decreases over time.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one. One of the areas of interest is the development of natural herbicides using this compound. Studies have shown that this compound has allelopathic properties, which makes it a potential candidate for use as a natural herbicide. Furthermore, research can be conducted to explore the anti-cancer properties of this compound in more detail. Studies can also be conducted to explore the potential of this compound in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, this compound is a naturally occurring compound with various potential applications in agriculture, medicine, and biochemistry. The synthesis of this compound can be achieved through various methods, including chemical synthesis and extraction from plants. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. Furthermore, studies have shown that this compound has allelopathic properties, making it a potential candidate for use as a natural herbicide. However, the stability of this compound is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of natural herbicides and the exploration of its potential in the treatment of various inflammatory diseases.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields. In agriculture, this compound has been found to have allelopathic properties, which means that it can inhibit the growth of other plants. This property makes it a potential candidate for use as a natural herbicide. In medicine, this compound has been found to have anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
(4Z)-2-(3,4-dimethoxyphenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)15-7-5-14(6-8-15)11-17-21(23)26-20(22-17)16-9-10-18(24-3)19(12-16)25-4/h5-13H,1-4H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGPHEYUQFYBQR-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B3556444.png)
![7-ethyl-1,3-dimethyl-8-{[(2-methyl-1-naphthyl)methyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3556455.png)

![2-methoxy-4-(methylthio)-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B3556463.png)
![2-phenyl-6-(1-piperidinyl)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B3556472.png)
![1-{4-[4-(4,5-difluoro-2-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3556476.png)
![4-methyl-5,7-bis[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3556481.png)
![1,3,7-trimethyl-8-({1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3556488.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3556496.png)
![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3556503.png)
![N-{4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3556508.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3556513.png)
![1-(diphenylmethyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B3556520.png)
![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3556556.png)